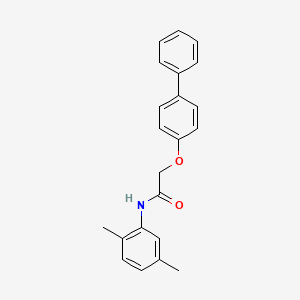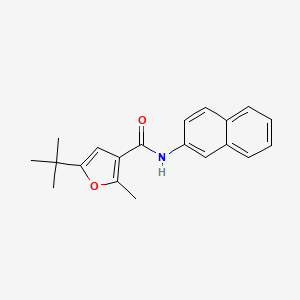
N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine” is a chemical compound that belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinazoline core, with a trifluoromethyl group at the 2-position and a 4-methylbenzyl group attached to the nitrogen atom .Chemical Reactions Analysis
The trifluoromethyl group is electron-withdrawing, which means it can affect the reactivity of the compound . It can also enhance the compound’s lipophilicity, which can affect its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity .科学的研究の応用
Synthesis and Antiviral Activity
N-(4-methylbenzyl)-2-(trifluoromethyl)-4-quinazolinamine, as part of the quinazoline family, has been explored for its potential in various scientific research applications. A study detailed the synthesis of quinazolin-4-ylamino methylphosphonates through microwave irradiation, demonstrating an efficient method for producing these compounds. Some synthesized derivatives showed weak to good antiviral activity against Tobacco mosaic virus (TMV), highlighting the potential of quinazolines in antiviral research (Luo et al., 2012).
Novel Synthetic Approaches
Another significant area of research involves developing novel synthetic methods for quinazoline derivatives. An iron-catalyzed cascade reaction was utilized to construct 2-aryl/heteroaryl quinazolines, showcasing a broad substrate scope and high functional group tolerance. This method is notable for its simplicity and scalability, making it valuable for synthesizing quinazoline-based compounds for various applications (Gopalaiah et al., 2017).
Anticancer and Cytostatic Activities
The quinazoline scaffold is also investigated for its potential anticancer properties. Compounds derived from the fungus Neosartorya pseudofischeri showed cytostatic activity in human cancer cells, providing a basis for developing new anticancer agents. These findings underscore the versatility of quinazolines in drug discovery and development, particularly in oncology (Eamvijarn et al., 2012).
Antimicrobial Properties
Research into N2,N4-disubstituted quinazoline-2,4-diamines revealed their efficacy against multidrug-resistant Staphylococcus aureus. These compounds exhibited low micromolar minimum inhibitory concentrations (MICs), indicating their potential as platforms for developing new antibacterial agents (Van Horn et al., 2014).
Green Chemistry and Sustainable Synthesis
The pursuit of environmentally friendly synthetic methods has led to the development of green oxidation protocols for quinazoline synthesis. A metal-free synthesis of 2-substituted quinazolines using atmospheric oxygen as the oxidant exemplifies the commitment to sustainable chemistry practices, offering a more eco-friendly approach to synthesizing these compounds (Yamamoto et al., 2022).
将来の方向性
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-11-6-8-12(9-7-11)10-21-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRSQTRPEIAXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)
![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)
![4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5568380.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}pyrrolidin-3-ol](/img/structure/B5568398.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)
![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)
![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)
